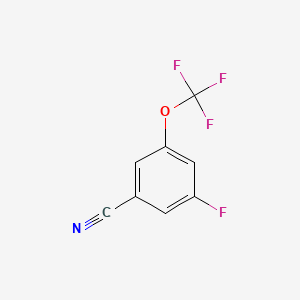

3-Fluoro-5-(trifluoromethoxy)benzonitrile

説明

3-Fluoro-5-(trifluoromethoxy)benzonitrile is a fluorinated aromatic nitrile compound characterized by a trifluoromethoxy (-OCF₃) group at the 5-position and a fluorine atom at the 3-position of the benzene ring. This structure confers unique electronic and steric properties, making it valuable as an intermediate in pharmaceuticals, agrochemicals, and positron emission tomography (PET) radioligands. Its molecular formula is C₈H₃F₄NO (molecular weight: 205.11 g/mol) .

特性

IUPAC Name |

3-fluoro-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACIMAFLAUYVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801255735 | |

| Record name | Benzonitrile, 3-fluoro-5-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352999-93-9 | |

| Record name | Benzonitrile, 3-fluoro-5-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352999-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-fluoro-5-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-(trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Step 1: Nitration of Fluorinated Aromatic Precursor

- Starting from ortho-fluorobenzotrifluoride, nitration is carried out using a mixture of sulfuric acid and nitric acid at 0–150 °C.

- This yields a nitro-substituted intermediate, e.g., 3-trifluoromethyl-4-fluoronitrobenzene.

- Reaction conditions are mild and yield is high.

Step 2: Reduction of Nitro Group to Amine

- The nitro group is reduced to an amine using metal reductants such as iron powder combined with ammonium chloride in aqueous/alcoholic solvents.

- Catalytic hydrogenation using palladium on carbon or nickel catalysts is also possible.

- Typical solvents include water, methanol, ethanol, and various propanol isomers.

- Example yield: >99% purity of 3-trifluoromethyl-4-fluoroaniline.

Step 3: Bromination of Amine Intermediate

- Bromination occurs using bromine in acetic acid at 0–60 °C.

- This step selectively introduces bromine ortho or para to the amine group, forming 2-bromo-4-fluoro-5-trifluoromethylaniline.

- Yield: ~85%, purity ~93%.

Step 4: Diazotization and Amine Removal

- The amine is converted to a diazonium salt using sodium nitrite under acidic conditions at 0–5 °C.

- Subsequent reduction with hypophosphorous acid or similar agents replaces the diazonium group with hydrogen, yielding a bromo-substituted fluorotrifluoromethylbenzene.

- Yield: ~68%, purity ~94%.

Step 5: Cyanation (Substitution of Bromine by Cyanide)

- The bromine substituent is replaced by a cyano group using metal cyanides such as cuprous cyanide, potassium cyanide, or sodium cyanide.

- The reaction is conducted in polar aprotic solvents like N-methylpyrrolidone, dimethyl sulfoxide, or dimethylformamide at 60–250 °C.

- Yield: ~54%, purity ~98%.

Specific Preparation Method for this compound

While direct literature on this compound is limited, analogous chemistry for trifluoromethoxy-substituted benzonitriles involves:

- Starting from 3-fluoro-5-(trifluoromethoxy)benzene or related intermediates.

- Introduction of the nitrile group via halogenation (bromination) followed by nucleophilic substitution with cyanide.

- The trifluoromethoxy group is typically introduced via nucleophilic aromatic substitution or by using trifluoromethoxylation reagents on appropriately functionalized fluorobenzenes.

Data Table Summarizing Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvents | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1. Nitration | Electrophilic aromatic | HNO3/H2SO4 | 0–150 | Sulfuric acid/nitric acid | High | - | Selective nitration on fluorinated ring |

| 2. Reduction | Nitro to amine | Fe powder + NH4Cl or Pd/C catalyst | Reflux | H2O, MeOH, EtOH | >99 | 99+ | Mild reduction conditions |

| 3. Bromination | Electrophilic bromination | Br2 in AcOH | 0–60 | Acetic acid | ~85 | 93 | Bromination ortho to amine |

| 4. Diazotization & amine removal | Diazotization + substitution | NaNO2 + H+; Hypophosphorous acid reduction | 0–30 | Water, ethanol | ~68 | 94 | Converts amine to hydrogen |

| 5. Cyanation | Nucleophilic substitution | CuCN, KCN or NaCN in DMF, DMSO, or NMP | 60–250 | DMF, DMSO, NMP | ~54 | 98 | Bromine replaced by cyano group |

Research Findings and Industrial Relevance

- The multi-step synthesis offers high regioselectivity and purity suitable for industrial scale-up.

- The use of mild reaction conditions and readily available reagents ensures safety and operational convenience.

- The substitution step with metal cyanides is critical and requires careful control of temperature and solvent to maximize yield and purity.

- The trifluoromethoxy group is stable under these reaction conditions, allowing for its preservation throughout the synthetic sequence.

- The overall process is adaptable for various trifluoromethoxy-substituted benzonitriles by modifying starting materials and reaction parameters.

化学反応の分析

Types of Reactions

3-Fluoro-5-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluoro group can be displaced by nucleophiles under suitable conditions.

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing effects of the fluoro and trifluoromethoxy groups may reduce its reactivity.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.

Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles with various nucleophiles.

Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of the original compound.

Reduction: Corresponding amines or other reduced products.

科学的研究の応用

Pharmaceuticals

3-Fluoro-5-(trifluoromethoxy)benzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of cholesteryl ester transfer protein inhibitors, which are significant in treating hyperlipidemia and related cardiovascular diseases. The incorporation of fluorinated groups often improves the pharmacokinetic properties of drug candidates, enhancing their efficacy and safety profiles.

Case Study : Research has demonstrated that compounds derived from this compound exhibit improved binding affinities to biological targets compared to non-fluorinated analogs. This trend underscores the importance of fluorination in medicinal chemistry for optimizing drug properties .

Agrochemicals

In agrochemical applications, this compound is involved in the synthesis of substituted pyrimidines that exhibit antimicrobial activity. These derivatives are crucial for developing new pesticides and herbicides with enhanced effectiveness against various agricultural pests.

Data Table: Agrochemical Applications

| Compound Derived | Activity Type | Reference |

|---|---|---|

| Substituted Pyrimidines | Antimicrobial | |

| Fluorinated Herbicides | Pest Control |

Material Science

The unique electronic properties of this compound make it a candidate for advanced material synthesis. Researchers are exploring its potential in developing liquid crystalline materials, which are essential for applications in liquid crystal displays (LCDs) and other electronic devices.

Case Study : Studies on fluorinated aromatics have shown that their liquid crystalline behavior can be leveraged to create materials with tailored optical properties, making them suitable for high-performance display technologies .

Chemical Reactions Involving this compound

This compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : The presence of the trifluoromethoxy group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attacks.

- Oxidation and Reduction : It can be oxidized or reduced to yield different derivatives useful in synthetic pathways.

- Coupling Reactions : The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Reaction Conditions and Reagents

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, potassium carbonate | Mild heating |

| Oxidation | Potassium permanganate | Acidic conditions |

| Reduction | Hydrogen gas with palladium catalyst | Atmospheric pressure |

Safety Considerations

This compound is classified as hazardous due to its potential toxicity upon exposure through ingestion, skin contact, or inhalation. Proper safety measures should be implemented when handling this compound.

Hazard Classification :

- Acute Oral Toxicity: Category 4

- Skin Corrosion/Irritation: Category 2

- Serious Eye Damage/Eye Irritation: Category 2

作用機序

The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to desired therapeutic effects .

類似化合物との比較

Positional Isomers: 2-Fluoro-5-(trifluoromethoxy)benzonitrile

- Structure : Fluorine at the 2-position instead of 3.

- Molecular Formula: C₈H₃F₄NO (identical to the target compound).

- This may enhance reactivity in nucleophilic substitution reactions.

- Applications : Less commonly reported in PET imaging compared to its 3-fluoro isomer, suggesting differences in receptor binding affinity .

Trifluoromethyl Analogue: 3-Fluoro-5-(trifluoromethyl)benzonitrile

- Structure : Trifluoromethyl (-CF₃) replaces trifluoromethoxy (-OCF₃).

- Molecular Formula : C₈H₃F₄N (molecular weight: 189.11 g/mol).

- Properties : The -CF₃ group is a stronger electron-withdrawing group than -OCF₃, increasing electrophilicity. Boiling point: 179.9°C; density: ~1.4 g/cm³ .

- Applications: Widely used in organic synthesis for pharmaceuticals and agrochemicals due to its stability and reactivity.

Halogen-Substituted Analogues: 3-Bromo-5-(trifluoromethoxy)benzonitrile

- Structure : Bromine replaces fluorine at the 3-position.

- Molecular Formula: C₈H₃BrF₃NO (molecular weight: 274.02 g/mol).

- The bromo group also serves as a leaving group in cross-coupling reactions.

- Applications : Primarily a synthetic intermediate for metal-catalyzed reactions (e.g., Suzuki coupling) .

Comparison with PET Radioligands for mGluR5

[¹⁸F]FPEB (3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile)

- Structure : Ethynyl-pyridine substituent at the 5-position.

- Properties : The pyridine group enables hydrogen bonding with mGluR5 receptors, enhancing binding affinity. Radiochemical yield: ~35% .

- Applications: Clinical PET imaging of mGluR5 in neurodegenerative diseases. Lower lipophilicity compared to trifluoromethoxy derivatives may reduce nonspecific brain uptake .

[¹⁸F]SP203 (3-Fluoro-5-(2-(2-[¹⁸F]fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile)

- Structure : Ethynyl-thiazole substituent with a fluoromethyl group.

- Properties : Thiazole ring increases lipophilicity, improving blood-brain barrier penetration. Dissociation constant (Kd): 1.7 nM for mGluR5 .

- Applications : High-affinity radioligand for quantifying mGluR5 density in primate brains .

¹¹C-ABP688

- Structure: Cyclohexenone-oxime scaffold instead of a benzene ring.

- Properties: Noncompetitive antagonist with Kd = 1.7 nM. Specific binding: ~80% in rat brains .

Structural and Functional Comparison Table

| Compound | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 3-Fluoro-5-(trifluoromethoxy)benzonitrile | C₈H₃F₄NO | -F (3), -OCF₃ (5) | 205.11 | Synthetic intermediate, PET ligands |

| 2-Fluoro-5-(trifluoromethoxy)benzonitrile | C₈H₃F₄NO | -F (2), -OCF₃ (5) | 205.11 | Organic synthesis |

| 3-Fluoro-5-(trifluoromethyl)benzonitrile | C₈H₃F₄N | -F (3), -CF₃ (5) | 189.11 | Pharmaceuticals, agrochemicals |

| [¹⁸F]FPEB | C₁₄H₈F₄N₂ | -F (3), ethynyl-pyridine (5) | 272.23 | mGluR5 PET imaging |

| [¹⁸F]SP203 | C₁₂H₆F₄N₂OS | -F (3), ethynyl-thiazole (5) | 306.25 | High-affinity mGluR5 quantification |

Key Research Findings

- Electronic Effects : Trifluoromethoxy (-OCF₃) provides moderate electron withdrawal compared to -CF₃, balancing reactivity and stability in aromatic substitution .

- PET Ligand Design : Ethynyl-heterocycle substituents (e.g., pyridine, thiazole) in analogues like [¹⁸F]FPEB and [¹⁸F]SP203 enhance receptor binding over simple fluorinated benzonitriles .

- Synthetic Utility : Bromine or chlorine substituents (e.g., 3-Bromo-5-(trifluoromethoxy)benzonitrile) enable further functionalization via cross-coupling reactions .

生物活性

3-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS No. 1352999-93-9) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₃F₄NO

- Molecular Weight : 205.11 g/mol

- Structure : The compound features a fluorine atom at the 3-position and a trifluoromethoxy group at the 5-position of the benzonitrile moiety, contributing to its unique chemical properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study highlighted the synthesis of various fluoro and trifluoromethyl-substituted compounds, including derivatives related to benzonitrile. These compounds were tested against multidrug-resistant strains of Staphylococcus aureus (MRSA), revealing significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for some derivatives fell below 1 µg/mL, indicating potent activity against these pathogens .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.

- Cell Membrane Interaction : The lipophilic nature of trifluoromethyl groups may facilitate better penetration through cellular membranes, enhancing bioavailability and efficacy.

Case Studies and Research Findings

-

Study on Fluorinated Compounds :

- A series of novel fluoro and trifluoromethyl-substituted salicylanilide derivatives were synthesized and tested for their antimicrobial properties against MRSA. The study found that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts .

-

Synthesis and Evaluation :

- Research demonstrated that incorporating trifluoromethyl groups at strategic positions on aromatic rings could significantly improve the biological activity of various derivatives. For instance, modifications in the salicylanilide series showed a ten-fold increase in activity against bacterial strains when trifluoromethyl groups were introduced .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for synthesizing 3-fluoro-5-(trifluoromethoxy)benzonitrile and its derivatives?

Answer: Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For radiolabeled versions (e.g., [¹⁸F]-SP203), the precursor (e.g., nitro derivatives) undergoes halogen exchange with [¹⁸F]fluoride. Key parameters include solvent choice (DMSO or acetonitrile), reaction temperature (optimized at 150°C), and catalyst (K₂CO₃/K₂.2.2), which influence radiochemical yield . Purification via HPLC ensures >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Answer: Use a combination of:

- NMR spectroscopy : Confirm fluorine and trifluoromethoxy group positions via ¹⁹F and ¹H NMR.

- Mass spectrometry : Validate molecular weight (C₈H₃F₄N; 203.12 g/mol) .

- X-ray crystallography : Resolve crystal structures to confirm regiochemistry and polymorphism, as seen in patent applications for related fluorinated benzonitriles .

Q. What are the primary applications of this compound in preclinical research?

Answer:

- PET imaging : As a radioligand ([¹⁸F]SP203) for quantifying metabotropic glutamate receptor subtype 5 (mGluR5) density in neurodegenerative diseases .

- Medicinal chemistry : As a scaffold for designing allosteric modulators targeting mGluR5 .

- In vitro assays : Fluorinated analogs are used to study receptor-ligand binding kinetics .

Advanced Research Questions

Q. How does radiodefluorination impact the interpretation of PET data for [¹⁸F]SP203?

Answer: In vivo radiodefluorination occurs via glutathionylation in the brain, generating metabolites that confound PET signal specificity. To mitigate this:

Q. What methodological challenges arise when transitioning from in vitro to in vivo studies with this compound?

Answer:

Q. How do binding affinity differences between this compound and other mGluR5 radioligands influence experimental design?

Answer:

| Radioligand | Ki (nM) | Selectivity Over mGluR1 | Reference |

|---|---|---|---|

| [¹⁸F]SP203 | 0.7 | >1000-fold | |

| [¹¹C]ABP688 | 1.2 | ~500-fold | |

| [¹⁸F]FPEB | 1.5 | >800-fold |

Higher affinity (lower Ki) allows lower tracer doses, reducing off-target effects. Selectivity ensures minimal cross-reactivity with other glutamate receptors .

Q. What strategies optimize the synthesis of fluorine-18 labeled analogs for longitudinal PET studies?

Answer:

Q. How can researchers address discrepancies in receptor occupancy measurements between in vitro and in vivo models?

Answer:

- In vitro : Use saturation binding assays with [³H]MPEP to determine Bmax and Kd.

- In vivo : Apply simplified reference tissue model (SRTM) to PET data, correcting for free ligand and nonspecific binding .

- Cross-validate with ex vivo autoradiography to confirm regional binding patterns .

Methodological Tables

Table 1. Solvent Optimization for ¹⁸F-Labeling

| Solvent | Temperature (°C) | Radiochemical Yield (%) |

|---|---|---|

| DMSO | 150 | 25 |

| Acetonitrile | 120 | 12 |

| DMF | 130 | 8 |

Table 2. Comparative Pharmacokinetics of mGluR5 Radioligands

| Parameter | [¹⁸F]SP203 | [¹¹C]ABP688 | [¹⁸F]FPEB |

|---|---|---|---|

| Brain Uptake (%ID/g) | 4.2 | 3.8 | 3.5 |

| TAC Peak (min) | 30 | 20 | 25 |

| Metabolite Fraction (60 min) | 15% | 5% | 10% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。